molecular formula C16H18FNO2 B2613322 Methyl 3-(trans-2-fluorocyclohexyl)-1H-indole-6-carboxylate CAS No. 936711-51-2

Methyl 3-(trans-2-fluorocyclohexyl)-1H-indole-6-carboxylate

Cat. No.: B2613322
CAS No.: 936711-51-2
M. Wt: 275.323
InChI Key: FLVIVLNSOAYNIT-RISCZKNCSA-N
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Description

Methyl 3-(trans-2-fluorocyclohexyl)-1H-indole-6-carboxylate is a complex organic compound that features a unique combination of a fluorinated cyclohexyl group and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(trans-2-fluorocyclohexyl)-1H-indole-6-carboxylate typically involves multiple steps, starting from commercially available precursors. One common approach is to first prepare the trans-2-fluorocyclohexyl intermediate, which can be achieved through fluorination of cyclohexane derivatives. This intermediate is then coupled with an indole derivative under specific reaction conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(trans-2-fluorocyclohexyl)-1H-indole-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The fluorine atom in the cyclohexyl ring can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted cyclohexyl-indole compounds.

Scientific Research Applications

Methyl 3-(trans-2-fluorocyclohexyl)-1H-indole-6-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: It may be used in the development of advanced materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism by which Methyl 3-(trans-2-fluorocyclohexyl)-1H-indole-6-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The fluorinated cyclohexyl group can enhance the compound’s binding affinity and selectivity, while the indole moiety may contribute to its overall activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(trans-2-chlorocyclohexyl)-1H-indole-6-carboxylate
  • Methyl 3-(trans-2-bromocyclohexyl)-1H-indole-6-carboxylate
  • Methyl 3-(trans-2-methylcyclohexyl)-1H-indole-6-carboxylate

Uniqueness

Methyl 3-(trans-2-fluorocyclohexyl)-1H-indole-6-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance metabolic stability, increase lipophilicity, and improve binding interactions with biological targets, making this compound particularly valuable in medicinal chemistry.

Properties

IUPAC Name

methyl 3-[(1R,2S)-2-fluorocyclohexyl]-1H-indole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO2/c1-20-16(19)10-6-7-12-13(9-18-15(12)8-10)11-4-2-3-5-14(11)17/h6-9,11,14,18H,2-5H2,1H3/t11-,14+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLVIVLNSOAYNIT-RISCZKNCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=CN2)C3CCCCC3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC2=C(C=C1)C(=CN2)[C@H]3CCCC[C@@H]3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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